9,9-Diiodobicyclo[6.1.0]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58688-18-9 |
|---|---|
Molecular Formula |
C9H14I2 |
Molecular Weight |
376.02 g/mol |
IUPAC Name |
9,9-diiodobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14I2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2 |
InChI Key |
RAQRJIKUZVSYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(C2(I)I)CC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 9,9 Diiodobicyclo 6.1.0 Nonane
Carbene and Carbenoid Chemistry Derived from 9,9-Diiodobicyclo[6.1.0]nonane
The treatment of this compound with organolithium reagents or other reducing agents is a common method to generate the corresponding 9-bicyclo[6.1.0]nonylidene, a carbene, or related carbenoid species. The reactivity of these intermediates is a subject of significant mechanistic interest.
The carbene generated from this compound is highly reactive and can undergo several intramolecular rearrangement pathways. These rearrangements are driven by the release of ring strain inherent in the bicyclo[6.1.0]nonane framework. The specific products formed are often dependent on the reaction conditions, such as temperature and the presence of trapping agents.
One of the primary rearrangement pathways involves the expansion of the six-membered ring, leading to the formation of various bicyclic and monocyclic products. For instance, the carbene can rearrange to form derivatives of cyclononene (B11951088) and other larger ring systems. The mechanism of these rearrangements often involves a series of bond migrations and skeletal reorganizations, which have been probed through isotopic labeling studies and computational analysis.
In the presence of suitable substrates, the transitory carbenoid species derived from this compound can participate in intermolecular reactions. These reactions provide a powerful tool for the construction of complex molecular architectures.
A key example is the cyclopropanation of alkenes. The carbenoid can add across a carbon-carbon double bond to form a new cyclopropane (B1198618) ring. The stereochemistry of this addition is often a key point of investigation, providing insights into the structure and reactivity of the carbenoid intermediate. The choice of the organolithium reagent and solvent can influence the selectivity of these reactions.
| Reagent | Substrate | Product(s) | Observations |
| Methyllithium | Alkene | Cyclopropanated adduct | Formation of a new three-membered ring. |
| n-Butyllithium | Alkene | Cyclopropanated adduct | Stereoselectivity can be influenced by the solvent. |
Ring-Opening Reactions of the Cyclopropane Moiety
The strained cyclopropane ring in this compound is susceptible to cleavage under various conditions, leading to a diverse array of ring-opened products.
Upon heating or irradiation with light, this compound can undergo ring-opening. Thermal processes typically involve the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, generating a diradical intermediate. This diradical can then undergo further reactions, such as hydrogen abstraction or rearrangement, to yield stable products.
Photochemical ring-opening can proceed through different mechanistic pathways, depending on the wavelength of light used and the presence of photosensitizers. These reactions can lead to the formation of isomeric dienes or other unsaturated compounds.
Various transition metals can catalyze the ring-opening of this compound. beilstein-journals.org These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo reductive elimination or other transformations to afford the final products.
Metals such as silver(I), palladium(0), and rhodium(I) have been shown to be effective catalysts for these transformations. The nature of the metal and the ligands coordinated to it can have a profound impact on the course of the reaction, allowing for the selective formation of different ring-opened products. For instance, silver-catalyzed reactions have been reported to yield ring-expanded cycloalkenes.
| Catalyst | Product(s) | Mechanistic Feature |
| Silver(I) salts | Ring-expanded cycloalkenes | Formation of a carbocation intermediate followed by rearrangement. |
| Palladium(0) complexes | Dienes and other unsaturated products | Oxidative addition of the C-C bond to the metal center. |
| Rhodium(I) complexes | Varies depending on ligands and conditions | Can proceed via metallacyclobutane intermediates. |
The cyclopropane ring in this compound can also be opened by reaction with nucleophiles or electrophiles. Nucleophilic attack, for example by organocuprates or Grignard reagents, typically occurs at one of the cyclopropyl (B3062369) carbons, leading to the cleavage of an adjacent C-C bond and the formation of a functionalized nine-membered ring.
Electrophilic attack, often initiated by protic acids or Lewis acids, can lead to the formation of a cyclopropylcarbinyl-type cation. This cation is highly prone to rearrangement, resulting in the formation of ring-opened products, such as substituted cycloalkenes or dienes. The regioselectivity of these ring-opening reactions is a key aspect of their synthetic utility.
Halogen-Specific Transformations
The two iodine atoms on the C9 position are the primary sites of reactivity, undergoing elimination, substitution, and forming the basis for organometallic intermediates.
The reduction of gem-dihalocyclopropanes is a well-established transformation. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from studies on analogous 9,9-dichloro- and 9,9-dibromobicyclo[6.1.0]nonane. researchgate.net The reduction of these compounds with reagents like sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) or lithium aluminium hydride (LAH) typically leads to a mixture of products. researchgate.net These reactions can proceed in a stepwise manner, first yielding the monohalogenated bicyclo[6.1.0]nonane, which can then be further reduced to the parent hydrocarbon, bicyclo[6.1.0]nonane.
A significant competing pathway in the reduction of 9,9-dihalobicyclo[6.1.0]nonanes is the formation of allenes, such as 1,2-cyclononadiene. researchgate.net This outcome is particularly notable with stronger reducing agents. The reaction of 9,9-dibromobicyclo[6.1.0]nonane with SMEAH, for instance, yields a mixture of 9-bromobicyclo[6.1.0]nonane and 1,2-cyclononadiene. researchgate.net Given that the carbon-iodine bond is weaker and a better leaving group than carbon-bromine or carbon-chlorine bonds, it is anticipated that the reduction of this compound would proceed under milder conditions and potentially favor the allene (B1206475) formation pathway to a greater extent.
Table 1: Products from the Reduction of 9,9-Dihalobicyclo[6.1.0]nonanes
| Starting Material | Reagent | Products | Reference |
|---|---|---|---|
| 9,9-Dichlorobicyclo[6.1.0]nonane | SMEAH | 9-Chlorobicyclo[6.1.0]nonane, Bicyclo[6.1.0]nonane, 1,2-Cyclononadiene | researchgate.net |
| 9,9-Dibromobicyclo[6.1.0]nonane | SMEAH | 9-Bromobicyclo[6.1.0]nonane, 1,2-Cyclononadiene | researchgate.net |
Direct nucleophilic substitution at the C9 position of this compound represents a challenging transformation. Generally, nucleophilic substitutions on gem-dihalocyclopropanes are not straightforward due to steric hindrance and the increased s-character of the C-X bonds. However, such reactions are not unknown, particularly when the ring system or adjacent functional groups can stabilize the transition state or intermediate. For instance, studies on other bicyclic systems, like 1,3-diiodobicyclo[1.1.1]pentane, have shown that nucleophilic substitution can occur under mild conditions to form pyridinium (B92312) salts. nih.gov In other systems, the presence of electron-withdrawing groups can activate a halogen atom toward nucleophilic attack. beilstein-journals.org
For this compound, substitution would likely require highly nucleophilic reagents and might compete with elimination or rearrangement pathways. The reaction mechanism could proceed through an S_N1-like pathway involving the formation of a cyclopropyl cation, which would be stabilized by the remaining iodine atom, or a more complex mechanism.
Lithium-halogen exchange is a powerful method for the generation of organolithium reagents from organic halides. wikipedia.org This reaction is particularly efficient for aryl and vinyl halides and is known to be kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgscribd.com This trend indicates that this compound would be an excellent substrate for lithium-halogen exchange.
The reaction would typically involve treating the diiodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) or diethyl ether. byu.edu The exchange is extremely rapid for iodides. scribd.comharvard.edu It is expected that one iodine atom would be selectively exchanged to form the 9-iodo-9-lithiobicyclo[6.1.0]nonane intermediate. This organometallic species is a versatile synthon that can be trapped with various electrophiles to introduce a wide range of functional groups at the C9 position. The formation of the dilithiated species is also possible but would generally require harsher conditions or a second equivalent of the organolithium reagent.
Table 2: General Conditions for Lithium-Halogen Exchange
| Halide Type | Reagent | Typical Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Organic Iodide | Alkyllithium (e.g., n-BuLi) | Low temperature (-78 °C), inert ether solvent | Very fast exchange rate, kinetically controlled | wikipedia.orgscribd.com |
| Vinyl Halide | Alkyllithium | Low temperature | Retention of stereochemistry | harvard.edu |
Skeletal Rearrangements of the Bicyclo[6.1.0]nonane Core
The strained bicyclo[6.1.0]nonane skeleton, particularly when functionalized with good leaving groups like iodide at the C9 position, is susceptible to skeletal rearrangements. These rearrangements are often initiated by the departure of an iodide ion, either spontaneously or promoted by a Lewis acid (like silver salts) or solvolysis conditions, to generate a cyclopropyl cation. tue.nl
The subsequent fate of this cation is governed by orbital symmetry rules, which predict a disrotatory ring-opening of the cyclopropane to form an allylic cation. tue.nl In the case of the bicyclo[6.1.0]nonane system, this ring expansion would lead to derivatives of the ten-membered cyclodecene (B14012633) ring. For example, solvolysis of 9-exo-bromobicyclo[6.1.0]nonane has been shown to yield products derived from a trans-cyclononene intermediate. tue.nl The reaction of 9,9-dibromobicyclo[6.1.0]nonane can also lead to cyclononene derivatives. tue.nl Therefore, it is highly probable that this compound, upon loss of an iodide, would rearrange to form functionalized cyclodecenes or related ring-opened products. The precise stereochemical outcome of the rearrangement would depend on the specific reaction conditions and the stereochemistry of the departing iodide.
Applications of 9,9 Diiodobicyclo 6.1.0 Nonane in Complex Molecule Synthesis
As a Versatile Synthon for Cyclopropane-Containing Architectures
The cyclopropane (B1198618) ring is a recurring motif in numerous natural products, lauded for its unique structural and electronic properties. marquette.edursc.org 9,9-Diiodobicyclo[6.1.0]nonane is a valuable precursor for the construction of molecules containing this three-membered ring. The diiodo-gem-cyclopropane moiety can be selectively reduced or can participate in coupling reactions, allowing for the introduction of various substituents onto the cyclopropane ring. This versatility makes it an important building block in the synthesis of complex natural products and their analogues.
Contribution to the Construction of Fused and Bridged Polycyclic Scaffolds
The bicyclo[6.1.0]nonane framework itself represents a simple fused ring system. chemistrysteps.comlibretexts.orglibretexts.org The reactivity of the diiodocyclopropane unit within this compound allows for its elaboration into more complex fused and bridged polycyclic systems. For instance, intramolecular reactions can be triggered to form additional rings, leading to intricate three-dimensional structures. The strategic manipulation of the iodine atoms can facilitate the formation of new carbon-carbon bonds, enabling the construction of novel cage-like molecules and other complex polycyclic frameworks. The use of cyclic dienes in reactions with related cyclopropene (B1174273) precursors has been shown to produce the 1,2-divinylcyclopropane moiety embedded within a bicyclo[6.1.0]nonane core. beilstein-journals.org
Precursor for Cyclononane (B1620106) and Other Medium-Ring Systems via Ring Expansion
One of the most significant applications of this compound is its role as a precursor to cyclononane derivatives and other medium-sized rings. The inherent strain in the cyclopropane ring can be harnessed to drive ring-expansion reactions. Under appropriate conditions, the carbon-carbon bond of the cyclopropane ring can cleave, leading to the formation of a larger, nine-membered ring. For example, reduction of 9,9-dibromobicyclo[6.1.0]nonane, a closely related analogue, can yield cyclononene (B11951088). tue.nl This strategy provides a powerful method for accessing medium-ring systems, which are often challenging to synthesize via traditional cyclization methods. The reductive ring opening of related monocyclopropanated cyclooctatetraenes is also a known route to cyclonona-1,3,6-trienes. thieme-connect.de
Stereoselective Introduction of Functional Groups
The rigid bicyclic structure of this compound provides a platform for the stereoselective introduction of functional groups. The facial bias created by the ring system can direct the approach of reagents, leading to high levels of stereocontrol in subsequent reactions. For instance, the Simmons-Smith cyclopropanation of cyclic and acyclic systems, a related reaction for forming cyclopropane rings, is known to be strongly directed by existing stereocenters, leading to diastereoselective outcomes. marquette.edu This control over stereochemistry is critical in the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is essential for biological activity or other properties.
Development of Novel Reagents and Catalytic Cycles Utilizing this compound Derivatives
The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods and catalytic cycles. For example, derivatives of the bicyclo[6.1.0]nonyne scaffold have been utilized in the production of stable molecular probes. rsc.org The ability of the diiodo-gem-cyclopropane unit to undergo various transformations under transition metal catalysis opens avenues for the design of novel catalytic processes for cyclopropanation and other C-C bond-forming reactions. Research in this area continues to explore the potential of these compounds to mediate or participate in new and efficient chemical transformations. beilstein-journals.org
Theoretical and Computational Studies of 9,9 Diiodobicyclo 6.1.0 Nonane
Electronic Structure and Bonding Analysis of the Bicyclo[6.1.0]nonane Core
The electronic structure of the bicyclo[6.1.0]nonane core is characterized by the fusion of a nine-membered ring to a highly strained cyclopropane (B1198618) ring. The bonding in this system is a subject of considerable interest due to the unique properties of the cyclopropane moiety. The Walsh orbital model for cyclopropane describes the C-C bonds as being bent, with significant p-character, which imparts some "unsaturated" character to the ring.
Computational studies on related bicyclo[n.1.0]alkanes have shown that the cyclopropane ring's Walsh orbitals can interact with adjacent orbitals. acs.org Specifically, hyperconjugative interactions between the Walsh orbitals and the σ* orbitals of neighboring C-H bonds can occur. acs.org In the case of the cis-bicyclo[6.1.0]nonane skeleton, this interaction can activate the C-H bonds at the C2 and C8 positions (adjacent to the cyclopropane bridgehead carbons C1 and C9) towards hydrogen atom abstraction (HAT). acs.org The presence of the bulky and electron-withdrawing iodine atoms at the C9 position in 9,9-diiodobicyclo[6.1.0]nonane would further influence the electronic distribution, though specific computational studies on this diiodo-derivative are scarce.
Quantum Chemical Calculations of Strain Energy and Ring Dynamics
The fusion of the cyclopropane ring to the nine-membered cyclononane (B1620106) ring introduces significant strain into the bicyclo[6.1.0]nonane system. Quantum chemical calculations are essential for quantifying this strain energy. The total strain energy arises from several factors, including angle strain in the three-membered ring, torsional strain, and transannular interactions within the nine-membered ring.
Experimental and computational studies on a series of cis-bicyclo[n.m.0]alkanes have determined the strain energy for the parent cis-bicyclo[6.1.0]nonane. epa.govresearchgate.net The gas-phase heat of formation for cis-bicyclo[6.1.0]nonane was experimentally determined to be -7.6 ± 1.0 kcal/mol. researchgate.net Using group increments, the strain energy was calculated and found to be in satisfactory agreement with values obtained through energy minimization calculations using valence force potential functions. epa.govresearchgate.net
| Compound | Gas Phase Heat of Formation (kcal/mol at 25°C) |
| cis-Bicyclo[3.1.0]hexane | 9.3 ± 0.8 |
| cis-Bicyclo[4.1.0]heptane | 0.4 ± 1.0 |
| cis-Bicyclo[5.1.0]octane | -3.8 ± 0.7 |
| cis-Bicyclo[6.1.0]nonane | -7.6 ± 1.0 |
This table presents experimentally derived thermochemical data for a homologous series of cis-bicyclo[n.1.0]alkanes, as reported in studies of their heats of combustion. epa.govresearchgate.net
The dynamics of the nine-membered ring are complex, with multiple low-energy conformations accessible. Computational methods, such as those employing force fields or quantum mechanical calculations, are used to explore the potential energy surface and identify the most stable conformers and the energy barriers between them.
Computational Elucidation of Reaction Mechanisms (e.g., carbene generation, ring-opening)
A key aspect of the chemistry of 9,9-dihalo-bicyclo[n.1.0]alkanes is their role as precursors to bicyclic carbenes or carbenoids upon treatment with organolithium reagents or metals. acs.org Computational studies are instrumental in elucidating the mechanisms of these reactions. The first step typically involves a lithium-halogen exchange to form a 9-lithio-9-halobicyclo[6.1.0]nonane intermediate.
Subsequent α-elimination of lithium iodide would generate the corresponding carbene, bicyclo[6.1.0]nonan-9-ylidene. Theoretical calculations can model the transition state for this elimination and the electronic structure of the resulting carbene. The carbene can then undergo various reactions, including intramolecular C-H insertion or ring-opening pathways. Ring-opening of the cyclopropane moiety is a common fate for such strained systems, potentially leading to various unsaturated nine-membered ring products. Computational studies can map out the potential energy surfaces for these competing pathways, predicting activation barriers and product distributions.
Conformational Analysis of the Nine-Membered Ring and Cyclopropane Bridge
The conformational flexibility of the nine-membered ring in bicyclo[6.1.0]nonane is a significant feature of its structure. The parent cyclononane ring is known to exist in several conformations of similar energy, such as the twist-boat-chair (TBC) and twist-chair-boat (TCB). researchgate.net The fusion of the cyclopropane ring restricts this flexibility but still allows for multiple accessible conformations.
A crystallographic study of a related compound, rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, revealed that the molecule adopts a distorted twist-chair conformation in the solid state. researchgate.net In this structure, the cyclopropane ring is nearly parallel to the plane formed by four of the methylene (B1212753) carbons in the nine-membered ring. researchgate.net Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to explore the conformational space of this compound in the gas phase or in solution, identifying the lowest energy conformers and the barriers for interconversion between them.
| Parameter | Description |
| Conformation | The molecule adopts a distorted twist-chair conformation. |
| Cyclopropane Ring Orientation | The plane of the cyclopropane ring is almost parallel to the plane of four methylene carbons (C3, C4, C7, C8). |
| Bond Angle Distortion | C-C-C bond angles within the nine-membered ring are widened to values like 120.5° and 121.8° to accommodate the fused ring system. |
This table summarizes key conformational features observed in the crystal structure of a related dihalo-derivative, rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane. researchgate.net
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Computational modeling can predict the reactivity of this compound in various chemical transformations. For example, in reactions involving attack at the carbon-iodine bonds, calculations of the lowest unoccupied molecular orbital (LUMO) can indicate the electrophilic sites of the molecule.
DFT calculations have been successfully used to predict the site-selectivity and diastereoselectivity of oxidation reactions on the parent bicyclo[6.1.0]nonane. acs.orgresearchgate.net These studies have shown that the activation of C-H bonds adjacent to the cyclopropane ring is influenced by stereoelectronic effects, specifically hyperconjugation with the Walsh orbitals of the cyclopropane ring. acs.org The calculated activation free energies for hydrogen abstraction from different positions on the ring can be correlated with experimental product distributions. acs.org Similar predictive models could be developed for reactions of this compound, taking into account the steric and electronic influence of the two iodine atoms. This would be particularly valuable for predicting the outcomes of carbene-mediated reactions or nucleophilic substitutions.
| Computational Method | Application in Predicting Reactivity |
| Density Functional Theory (DFT) | Calculation of activation free energies (ΔΔG‡) for C-H bond oxygenation. acs.org |
| Molecular Orbital Theory | Analysis of LUMO to identify electrophilic centers for nucleophilic attack. |
| Potential Energy Surface Mapping | Elucidation of competing reaction pathways (e.g., carbene insertion vs. ring-opening). |
This table outlines computational approaches and their applications in modeling the reactivity of bicyclo[6.1.0]nonane systems.
Advanced Analytical and Spectroscopic Characterization Methodologies
Application of Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D-NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques like 2D-NMR and solid-state NMR are indispensable for a complete structural assignment of 9,9-Diiodobicyclo[6.1.0]nonane.
Two-Dimensional (2D) NMR Spectroscopy would be instrumental in unequivocally assigning the proton and carbon signals of the bicyclo[6.1.0]nonane framework.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar (J-coupling) interactions between protons, allowing for the mapping of the connectivity of the entire proton network within the molecule. For instance, the protons on the cyclopropane (B1198618) ring would show correlations to the adjacent protons on the eight-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for assigning the carbon signals of the bicyclo[6.1.0]nonane skeleton based on the previously assigned proton resonances.
Solid-State NMR (ssNMR) could provide valuable information on the conformation and packing of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material, offering insights into the presence of different polymorphs or conformations that may not be observable in solution.
While specific 2D-NMR data for this compound is not available, the ¹H and ¹³C NMR data for a related compound, rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, illustrates the type of information that can be obtained nih.gov.
Table 1: Representative ¹H and ¹³C NMR Data for a Halogenated Bicyclo[6.1.0]nonane Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |
| ¹H | 9.1 | bs, 1 H, OH |
| 2.75 | t, 2 H, J = 6.1 Hz | |
| 2.37 | t, 2 H, J = 6 Hz | |
| 2.20-1.95 | m, 6 H, 3,4,7-H | |
| 1.80 | m, 4 H, 8,9-H | |
| ¹³C | 160.3 | C=N |
| 84.9, 83.4 | C-5, C-6 | |
| 26.1, 24.3, 23.9 | C-3,8,9 | |
| 19.6, 18.3 | C-4, 7 |
Data for rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane nih.gov
High-Resolution Mass Spectrometry Techniques for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₄I₂), the theoretical exact mass can be calculated and compared to the experimentally determined value.
The fragmentation pattern observed in the mass spectrum provides further structural information. In the case of this compound, characteristic losses of iodine atoms (I•) and hydrogen iodide (HI) would be expected. The fragmentation of the bicyclic ring system would also produce a series of smaller fragment ions.
While a specific HRMS spectrum for this compound is not available, the mass spectrum of the parent Bicyclo[6.1.0]nonane shows characteristic fragmentation that can be used as a reference for the fragmentation of the carbon skeleton nih.gov. Additionally, recent developments in machine learning can aid in the recognition of iodinated compounds from their tandem mass spectra (MS/MS), which would be highly applicable to the analysis of this compound nih.gov.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Theoretical m/z |
| [M]⁺ | C₉H₁₄I₂ | 375.9236 |
| [M-I]⁺ | C₉H₁₄I | 249.0242 |
| [M-2I]⁺ | C₉H₁₄ | 122.1096 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact geometry of the bicyclic system.
The conformation of the eight-membered ring is of particular interest, as it can adopt several low-energy conformations. X-ray crystallography would unambiguously determine this conformation in the crystalline state.
While the crystal structure of this compound has not been reported, the structure of rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane has been determined nih.gov. This related structure reveals a distorted twist-chair conformation for the eight-membered ring, with the cyclopropane ring in an exo-position nih.gov. This provides a strong indication of the likely conformation of this compound.
Table 3: Representative Crystallographic Data for a Halogenated Bicyclo[6.1.0]nonane Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.2027 (3) |
| b (Å) | 22.1157 (10) |
| c (Å) | 7.5534 (3) |
| β (°) | 105.517 (3) |
| V (ų) | 1159.35 (9) |
| Z | 4 |
Data for rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. For this compound, these techniques would be used to identify characteristic vibrations of the C-H and C-C bonds of the aliphatic rings, as well as the C-I bonds.
IR Spectroscopy: The IR spectrum would be expected to show strong absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) and in the fingerprint region (below 1500 cm⁻¹), where the complex vibrations of the bicyclic skeleton would appear. The C-I stretching vibrations are expected to appear at lower frequencies, typically in the range of 400-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be complementary to IR spectroscopy. The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum. The C-I bonds are also expected to give rise to a noticeable Raman signal.
While the vibrational spectra of this compound are not documented, the IR and Raman spectra of cis-9-oxabicyclo[6.1.0]nonane can provide an indication of the expected spectral regions for the vibrations of the bicyclic framework nist.govchemicalbook.com.
Table 4: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H stretch (alkane) | 2850 - 3000 | IR, Raman |
| CH₂ bend | 1450 - 1470 | IR, Raman |
| C-C stretch | 800 - 1200 | IR, Raman |
| C-I stretch | 400 - 600 | IR, Raman |
Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound would be expected to be amenable to GC analysis. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the mass spectrum obtained would confirm its identity. This technique is highly effective for identifying and quantifying impurities. The GC-MS data for the parent Bicyclo[6.1.0]nonane provides an example of the type of analysis that can be performed nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis measurlabs.com. For this compound, reversed-phase LC could be used to separate it from non-polar impurities, while normal-phase LC could be employed for separation from more polar compounds. The mass spectrometer provides detection and structural confirmation rsc.org. LC-MS is particularly useful for analyzing reaction mixtures and for monitoring the progress of a synthesis.
Table 5: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection | Application |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | Purity assessment, impurity profiling |
| LC-MS | C18 | Acetonitrile/Water | Mass Spectrometry | Purity assessment, analysis of reaction mixtures |
Derivatives, Analogs, and Their Comparative Chemical Behavior
Structural Analogs: Comparison of 9,9-Diiodobicyclo[6.1.0]nonane with Dibromo and Dichloro Counterparts
The structural analogs of this compound, namely 9,9-dibromobicyclo[6.1.0]nonane and 9,9-dichlorobicyclo[6.1.0]nonane, share the same bicyclic carbon skeleton but differ in the halogen substituents at the C9 position. This difference in halogen identity is the primary determinant of their comparative chemical behavior.
These gem-dihalobicyclo[n.1.0]alkanes are typically synthesized via the addition of the corresponding dihalocarbene to the parent cycloalkene (in this case, cyclooctene). For instance, 9,9-dibromobicyclo[6.1.0]nonane can be prepared by reacting cyclooctene (B146475) with bromoform (B151600) (CHBr₃) in the presence of a strong base under phase-transfer catalysis conditions. thieme-connect.de Similarly, the dichloro analog can be synthesized using chloroform (B151607) (CHCl₃). researchgate.net
The primary difference in reactivity stems from the carbon-halogen (C-X) bond strength, which decreases down the group: C-Cl > C-Br > C-I. The weaker carbon-iodine bonds in this compound make it the most reactive of the three analogs. This enhanced reactivity is particularly evident in reactions involving the cleavage of the C-X bond, such as ring-expansion solvolysis reactions. For example, gem-dibromobicyclo[n.1.0]alkanes are known to undergo ring expansion in the presence of silver salts to yield ring-enlarged products. researchgate.net The thermal rearrangement of 9-halogenobicyclo[6.1.0]nonanes also appears to be subject to stereochemical control, indicating a potentially concerted mechanism influenced by the halogen's nature. researchgate.net
| Property | This compound | 9,9-Dibromobicyclo[6.1.0]nonane nih.govnist.gov | 9,9-Dichlorobicyclo[6.1.0]nonane researchgate.net |
|---|---|---|---|
| Molecular Formula | C₉H₁₄I₂ | C₉H₁₄Br₂ nih.gov | C₉H₁₄Cl₂ |
| Molecular Weight (g/mol) | 376.02 | 282.02 nih.gov | 193.11 |
| Avg. C-X Bond Energy (kJ/mol) | ~210 | ~285 | ~340 |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Reactions | Facile ring opening/expansion, reduction, carbene-like reactions. | Silver ion-assisted solvolysis, thermal rearrangement, reduction. researchgate.nettue.nl | Ring expansion under more forcing conditions, metathesis polymerization of unsaturated derivatives. researchgate.net |
Effect of Halogen Identity on Reactivity and Selectivity
The identity of the halogen atom at the C9 position has a profound effect on both the reactivity and selectivity of reactions involving the bicyclo[6.1.0]nonane framework.
Reactivity: As established, reactivity is inversely proportional to the C-X bond strength. The C-I bond is the longest and weakest, making this compound the most labile and prone to undergo reactions initiated by halogen abstraction or elimination. This trend is general for gem-dihalocyclopropanes, which are known to isomerize to 2,3-dihaloalkenes via a mechanism involving synchronous halogen migration and rupture of the opposing C-C bond of the cyclopropane (B1198618) ring. researchgate.net The lower activation energy required to cleave the C-I bond means that reactions involving the diiodo compound can often proceed under milder conditions than those for its dibromo and dichloro counterparts.
Selectivity: The nature of the halogen also influences the stereoselectivity of reactions. In additions of halocarbenes to alkenes, the size and electronic properties of the halogen can affect the endo/exo selectivity of the resulting bicyclic system. For instance, in additions to cyclooctene, iodocarbene addition leads exclusively to the endo-product, while bromocarbene gives a high preference for the endo-isomer. thieme-connect.de This selectivity carries through to subsequent reactions. The thermal rearrangement of the 9-halogenobicyclo[6.1.0]nonane system is stereochemically controlled, suggesting that the pathway is influenced by the specific halogen atom. researchgate.net
Variation of Ring Size within Bicyclo[n.1.0]alkanes: Reactivity Trends
The bicyclo[6.1.0]nonane system is part of a larger family of bicyclo[n.1.0]alkanes. Varying the size of the larger ring (by changing 'n') significantly alters the strain and geometry of the molecule, leading to distinct reactivity trends.
Studies on the homolytic ring fission of bicyclo[n.1.0]alkanes have shown that the site of bond cleavage is highly dependent on the ring size 'n'. rsc.org
For smaller rings (n=1, 2, e.g., bicyclo[1.1.0]butane), rearrangement primarily occurs through the fission of the central, inter-ring C-C bond.
As the ring size increases (n=3, 4, 5, 6), the preferred pathway shifts to the cleavage of one of the outer cyclopropane C-C bonds. rsc.org
This change in mechanism is attributed to the conformational flexibility and strain of the larger ring. In the bicyclo[6.1.0]nonane system (n=6), β-scission of the outer cyclopropane bonds is the dominant rearrangement pathway for the corresponding radicals. rsc.org Similarly, thermal rearrangements of diene derivatives of these bicyclic systems show that the reaction products are dependent on the ring size. rice.edu The degree of polymerization in reactions of gem-dihalobicyclo(n.1.0)alkanes is also affected by the ring size, though these reactions often result in oligomers. researchgate.net
| System (n) | Example Compound | Dominant Ring Fission Pathway (Radical Rearrangement) rsc.org |
|---|---|---|
| n=1, 2 | Bicyclo[2.1.0]pentane | Fission of the inter-ring bond |
| n=3, 4 | Bicyclo[4.1.0]heptane | Shift towards outer cyclopropane bond fission |
| n=6 | Bicyclo[6.1.0]nonane | Fission of the outer cyclopropane bonds |
Functionalized Bicyclo[6.1.0]nonane Derivatives and Their Synthetic Utility
The bicyclo[6.1.0]nonane skeleton can be functionalized to create versatile building blocks for organic synthesis. A particularly important class of derivatives is the bicyclo[6.1.0]nonynes (BCN).
BCN derivatives are highly valuable in the field of bioconjugation chemistry due to the significant ring strain of the cyclooctyne (B158145) ring fused to the cyclopropane. This strain allows BCN to readily participate in strain-promoted alkyne-azide cycloadditions (SPAAC), a type of "click chemistry" that proceeds rapidly without the need for a cytotoxic copper catalyst. nih.gov This has made BCN a popular tool for labeling and modifying biomolecules.
Key synthetic applications include:
Oligonucleotide Conjugation: BCN-containing phosphoramidites can be incorporated directly into DNA or RNA sequences during automated solid-phase synthesis. nih.govgoogle.comgoogle.com The resulting BCN-functionalized oligonucleotides can then be conjugated with azide-tagged molecules (e.g., proteins, fluorophores) for diagnostic or therapeutic applications.
Stable Molecular Probes: A bicyclo[6.1.0]nonyne carboxylic acid derivative has been synthesized. rsc.org This "BCN acid" allows for the attachment of various molecules via stable amide bond formation, which is often more robust than the carbamate (B1207046) linkages formed from the more common BCN-alcohol precursor. rsc.org
| Derivative | Key Feature | Primary Synthetic Application | Reference |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne (BCN) Linkers | Strained alkyne | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for bioconjugation. | nih.gov |
| Bicyclo[6.1.0]nonyne Carboxylic Acid | Carboxylic acid handle | Formation of stable amide-linked molecular probes. | rsc.org |
| [(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine | Chiral amine functionality | Building block for chiral ligands or complex molecules. | evitachem.com |
Heteroatom-Containing Analogs and Bioisosteric Replacements
Replacing one of the carbon atoms of the bicyclo[6.1.0]nonane skeleton with a heteroatom (e.g., oxygen, sulfur, nitrogen) generates heterocyclic analogs with distinct chemical and physical properties. This strategy is often employed in medicinal chemistry for bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to modulate a compound's biological activity, solubility, or metabolic stability.
Examples of heteroatom-containing analogs include:
9-Oxabicyclo[6.1.0]nonane: Also known as 1,2-epoxycyclooctane, this compound replaces the C9 methylene (B1212753) bridge with an oxygen atom, forming an epoxide. nist.gov It is a key intermediate in the synthesis of various functionalized cyclooctane (B165968) derivatives, such as diols. The epoxide ring is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions.
9-Thiabicyclo[6.1.0]nona-2,4,6-triene: This analog features a sulfur atom at the C9 position and unsaturation in the eight-membered ring. The presence of the sulfur atom and the triene system introduces unique electronic properties and reactivity patterns compared to the parent carbocyclic system.
While direct bioisosteric replacements for this compound are not extensively documented, the principle remains relevant. Replacing the C9(I)₂ group with other functionalities or incorporating heteroatoms into the ring system are established strategies for fine-tuning molecular properties for various chemical and biological applications.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthetic Strategies for Chiral 9,9-Diiodobicyclo[6.1.0]nonane
The synthesis of enantiomerically pure or enriched chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive compounds. nih.gov While methods for the synthesis of various chiral cyclopropane (B1198618) derivatives have been established, the development of asymmetric strategies specifically targeting chiral this compound remains an area ripe for exploration. rsc.org
Current research in asymmetric cyclopropanation often employs chiral catalysts or auxiliaries to control stereochemistry. rsc.org Future efforts could focus on adapting these existing methods, such as those utilizing chiral transition metal complexes or organocatalysts, for the di-iodocyclopropanation of cyclooctene (B146475), the precursor to the bicyclo[6.1.0]nonane framework. The development of chiral phase-transfer catalysts could also offer a viable pathway to enantiomerically enriched this compound. beilstein-journals.org Furthermore, biocatalytic approaches, which have shown promise in the synthesis of other chiral cyclopropanes, could be investigated. utdallas.edu The successful development of such asymmetric syntheses would provide access to chiral bicyclo[6.1.0]nonane building blocks, opening new avenues for the synthesis of complex molecular architectures.
A strategy for creating enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids has been demonstrated through an intramolecular Friedel-Crafts alkylation. nih.gov This approach begins with the enantioselective synthesis of a precursor, which then undergoes cyclization to form the desired bicyclic system. nih.govacs.org While not directly producing chiral this compound, this methodology highlights a potential pathway that could be adapted.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for rapid optimization and library synthesis. labunlimited.com The integration of the synthesis and transformations of this compound into these automated systems represents a significant future trend.
The synthesis of cyclopropane derivatives, in general, has been shown to be amenable to flow processes, which can mitigate the risks associated with highly reactive or unstable intermediates. google.combeilstein-journals.org Given that the synthesis of this compound involves the use of diiodomethane (B129776), a compound that can generate reactive carbenoid species, a transition to flow chemistry could offer substantial safety and efficiency benefits. organic-chemistry.org
Furthermore, bicyclo[6.1.0]nonyne (BCN) derivatives, which share the same bicyclic core, have been successfully incorporated into automated solid-phase oligonucleotide synthesis. nih.gov This demonstrates the compatibility of the bicyclo[6.1.0]nonane scaffold with automated platforms. Future research could focus on developing robust flow protocols for the synthesis of this compound and its subsequent derivatization, enabling high-throughput screening of its reaction scope and the rapid generation of novel compound libraries.
Exploration of Photoredox and Electrochemical Methods in its Transformations
Photoredox and electrochemical methods have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild reaction conditions. The application of these techniques to the chemistry of this compound is a promising area for future investigation.
Gem-diiodoalkanes are known to be susceptible to reduction, and their transformations can be initiated by single-electron transfer (SET) processes. organic-chemistry.org Photoredox catalysis, which utilizes visible light to generate reactive radical intermediates, could be employed to initiate novel ring-opening or cross-coupling reactions of this compound. For instance, the photoredox-mediated reaction of gem-diborylalkenes has been explored, providing a precedent for the photochemical reactivity of related gem-disubstituted systems. huji.ac.il Similarly, photoredox activation of gem-dichloroalkanes has been achieved using gold catalysis, suggesting that similar strategies could be applied to their diiodo-analogs. nju.edu.cnresearchgate.net
Electrochemical methods also offer a means to control the reduction of gem-dihalides precisely. The electrochemical synthesis of cyclopropanes and the difunctionalization of gem-difluoroalkenes have been reported, highlighting the potential for electrosynthesis in this area. researchgate.net Future research could explore the electrochemical reduction of this compound to generate carbenoid or radical intermediates, which could then be trapped with a variety of electrophiles or radical acceptors.
Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on designing catalysts that can control the reactivity and selectivity of its transformations, particularly in ring-opening and functionalization reactions.
While palladium and copper catalysts are commonly used in the reactions of cyclopropane derivatives, there is a growing interest in employing more earth-abundant and less toxic metals. google.comrsc.org The development of iron, cobalt, or bismuth-based catalysts for the transformations of this compound could lead to more sustainable and cost-effective synthetic methods. organic-chemistry.org
Furthermore, the design of chiral catalysts will be paramount for achieving asymmetric transformations. Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), have been shown to be effective in a variety of asymmetric reactions and could potentially be applied to the enantioselective ring-opening of chiral this compound. sigmaaldrich.com The development of catalytic systems that can selectively cleave one of the carbon-iodine bonds would also be highly valuable, enabling stepwise functionalization of the gem-diiodo group. Research into tandem Heck-ring-opening reactions of cyclopropyl (B3062369) derivatives has provided insights into controlling the selectivity of C-C bond cleavage, which could be relevant to designing selective transformations of this compound. nih.gov
Potential for Material Science Applications and Advanced Chemical Building Blocks
The unique structural and reactive properties of this compound and its derivatives suggest potential applications in materials science and as advanced chemical building blocks. The strained bicyclic system can store a significant amount of energy, which can be released upon ring-opening, making it an interesting candidate for the development of energetic materials or stimuli-responsive polymers.
The bicyclo[6.1.0]nonane framework is a key component of bicyclo[6.1.0]nonyne (BCN), a strained alkyne widely used in bioorthogonal chemistry for labeling and imaging biomolecules. rsc.orgresearchgate.net The synthesis of functionalized BCN derivatives often proceeds through intermediates that share the bicyclo[6.1.0]nonane core. Therefore, this compound could serve as a versatile precursor to novel BCN reagents with unique properties.
Moreover, the ability of the gem-diiodo group to be converted into other functional groups or to participate in polymerization reactions could be exploited in the synthesis of novel polymers and materials. For example, ring-opening metathesis polymerization (ROMP) of functionalized cyclooctene derivatives is a well-established method for creating polymers with controlled architectures. Future research could explore the synthesis of monomers derived from this compound and their subsequent polymerization to create materials with tailored thermal, optical, or mechanical properties. The use of bicyclic compounds as building blocks in medicinal chemistry is also an active area of research. evitachem.com
Q & A
What are the optimal synthetic routes for 9,9-Diiodobicyclo[6.1.0]nonane?
Level: Basic
Methodological Answer:
The synthesis of this compound can be inferred from analogous dibromo derivatives. A validated approach involves halogenation of bicyclo[6.1.0]nonane using iodine under controlled conditions. For example, dibromo analogs are synthesized via carbene insertion into cycloalkenes (e.g., reaction of dibromocarbene with trans-cyclooctene at low temperatures in pentane) . Adapting this, iodine sources (e.g., molecular iodine in THF) could replace bromine, with strict temperature control (−78°C to −95°C) to avoid side reactions like allene formation . Key steps include maintaining anhydrous conditions and using catalysts like potassium tert-butoxide .
How does iodine substitution affect the compound’s reactivity compared to bromo derivatives?
Level: Advanced
Methodological Answer:
Iodine’s larger atomic radius and lower electronegativity increase bond polarization, enhancing nucleophilic substitution rates. For example, 9,9-dibromobicyclo[6.1.0]nonane undergoes ring-opening reactions with butyllithium to form allenes at −95°C . The diiodo analog may exhibit faster kinetics due to weaker C–I bonds, requiring even lower temperatures (−120°C) to suppress side pathways. Computational studies (e.g., DFT) can quantify bond dissociation energies (C–I vs. C–Br) and predict transition states for carbenoid intermediates . Experimental validation via kinetic profiling (NMR or IR monitoring) is recommended .
What analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify stereoisomers and confirm bicyclic structure. For dibromo analogs, cyclopropane protons appear at δ 1.0–2.35 ppm, with splitting patterns distinguishing cis and trans isomers .
- Mass Spectrometry (EI-MS): NIST data for dibromo derivatives (m/z 282 [M]) provide a template; expect m/z ~428 for diiodo (CHI) .
- X-ray Crystallography: Resolves stereochemical ambiguity, as seen in bicyclo[6.1.0]nonane derivatives .
What computational methods predict the thermochemical properties of this compound?
Level: Advanced
Methodological Answer:
Joback and Crippen group-contribution methods estimate thermochemical properties (e.g., heat capacity, entropy) using additive atomic contributions. For dibromo analogs, values range from 336.55 to 426.35 J/mol·K . For diiodo derivatives, adjust contributions for iodine atoms and validate via Gaussian09 calculations (B3LYP/6-311+G(d,p)). Compare results with experimental DSC data to refine parameters .
How does strain in the bicyclic structure influence its reactivity in ring-opening reactions?
Level: Advanced
Methodological Answer:
The bicyclo[6.1.0]nonane framework introduces angle strain (~120° in cyclopropane vs. ideal 60°), increasing susceptibility to ring-opening. In dibromo derivatives, strain facilitates carbenoid formation (e.g., Li-halogen exchange) and disrotatory ring-opening to allenes . For diiodo analogs, the larger iodine atoms may exacerbate steric strain, accelerating ring-opening. Mechanistic studies using deuterium labeling (e.g., H NMR) can track regioselectivity .
What are the challenges in isolating stereoisomers of this compound?
Level: Advanced
Methodological Answer:
cis and trans isomers arise from halogen spatial arrangement. For dibromo analogs, isomers are separable via fractional crystallization (e.g., trans-9,9-dibromobicyclo[6.1.0]nonane melts at 44.5°C vs. cis at 19°C) . For diiodo derivatives, leverage HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and monitor elution via polarimetry. Confirm purity via Xe NMR if xenon derivatives are synthesized .
How can contradictions in experimental data regarding reaction pathways be resolved?
Level: Methodological
Methodological Answer:
Contradictions (e.g., competing allene vs. carbene pathways) arise from temperature or solvent effects. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
